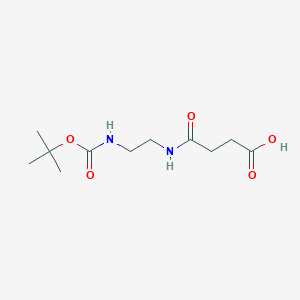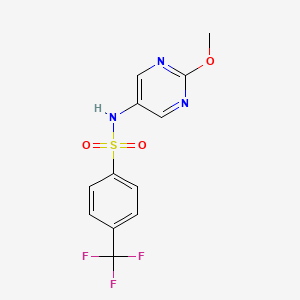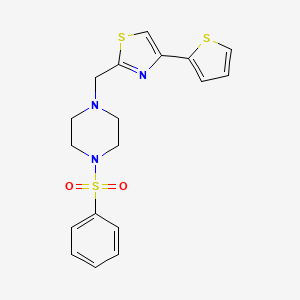![molecular formula C8H10O2 B2754253 Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid CAS No. 2378507-06-1](/img/structure/B2754253.png)
Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid is an organic compound . It is a derivative of tricyclo[4.1.0.0(2,7)]heptane, which has a molecular weight of 94.1543 .
Synthesis Analysis
Tricyclo[4.1.0.02,7]heptane has been shown to react with 1-(arenesulfonyl)-2-phenyldiazenes by a radical mechanism to give bicyclo[3.1.1]heptane derivatives . The addition of diazenes occurs readily without a catalyst and yields mainly arylazosulfonation products at the C1–C7 bond of tricyclo[4.1.0.02,7]heptane .Molecular Structure Analysis
The molecular structure of tricyclo[4.1.0.0(2,7)]heptane, a related compound, consists of a seven-membered ring with three carbon atoms forming a bridge . The exact structure of Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid is not available in the sources I found.Chemical Reactions Analysis
Tricyclo[4.1.0.02,7]heptane has been shown to react with 1-(arenesulfonyl)-2-phenyldiazenes by a radical mechanism . The addition of diazenes occurs readily without a catalyst and yields mainly arylazosulfonation products at the C1–C7 bond of tricyclo[4.1.0.02,7]heptane . The addition products are capable of undergoing thermal prototropic isomerization .Scientific Research Applications
Organocatalytic Aldol Reactions
Research has highlighted the potential of bicyclic systems derived from Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid analogues, such as 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, in organocatalytic aldol reactions. These compounds have demonstrated improved selectivity and enantioselectivity over monocyclic analogues, attributed to the unique geometry of the carboxylic acid group in transition states. This suggests their significant role in facilitating stereoselective synthesis (Armstrong et al., 2009).
Synthesis of Alicyclic and Spiro Polyimides
Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid derivatives have been used in the synthesis of fully alicyclic polyimides, showcasing their utility in creating materials with desirable thermal and mechanical properties. The synthesis involves polycondensation reactions with cycloaliphatic dianhydrides, resulting in polyimides that form free-standing films upon curing. This application underscores the importance of these compounds in the development of high-performance polymeric materials (Matsumoto, 2001).
Advanced Organic Synthesis Techniques
Derivatives of Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid have been synthesized through innovative methods such as intramolecular reductive cyclopropanation, demonstrating their versatility in constructing complex molecular architectures. These methodologies facilitate the synthesis of enantiomerically pure compounds, highlighting the potential of these bicyclic skeletons in synthesizing bioactive compounds and novel materials (Gensini et al., 2002).
properties
IUPAC Name |
tricyclo[4.1.0.02,4]heptane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-5-1-3(5)4-2-6(4)7/h3-7H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPVWAVONZUJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(C3C2C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B2754173.png)
![1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one](/img/structure/B2754174.png)


![6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)
![2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2754182.png)



![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)

![5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2754193.png)